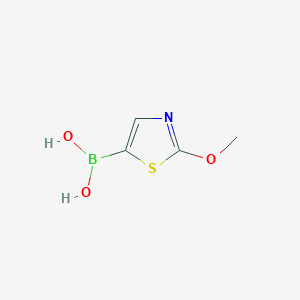

Acide 2-méthoxythiazole-5-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Borinic acids, such as 2-Methoxythiazole-5-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis

Boronic acids, including 2-Methoxythiazole-5-boronic acid, are known for their utility in various sensing applications and their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Applications De Recherche Scientifique

- Rôle de l'acide 2-méthoxythiazole-5-boronique: Ce composé sert de réactif organoboronique dans le couplage de SM. Ses conditions de réaction douces et sa tolérance aux groupes fonctionnels en font un outil précieux pour la construction de molécules complexes .

- Application: L'this compound peut être utilisé dans la protodéboronation catalytique des esters boroniques alkyliques, offrant une méthode polyvalente pour la fonctionnalisation de ces blocs de construction .

Couplage de Suzuki–Miyaura

Protodéboronation

Inhibiteurs covalents réversibles

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to be used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Methoxythiazole-5-boronic acid involves its role as an organoboron reagent in Suzuki–Miyaura coupling . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This transmetalation step is key to the formation of new carbon–carbon bonds .

Biochemical Pathways

The compound’s role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability and environmental benignity .

Result of Action

The primary result of the action of 2-Methoxythiazole-5-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Methoxythiazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Methoxythiazole-5-boronic acid may vary depending on the specific conditions of the reaction environment .

Analyse Biochimique

Biochemical Properties

The role of 2-Methoxythiazole-5-boronic acid in biochemical reactions is primarily associated with its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 2-Methoxythiazole-5-boronic acid, being a boronic acid, can interact with palladium (II) complexes during the transmetalation process .

Molecular Mechanism

The molecular mechanism of 2-Methoxythiazole-5-boronic acid is closely tied to its role in SM coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propriétés

IUPAC Name |

(2-methoxy-1,3-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3S/c1-9-4-6-2-3(10-4)5(7)8/h2,7-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJUSZCCZBCLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)